molecular formula C17H17NO3 B8416630 ethyl N,N-diphenylcarbamoylacetate

ethyl N,N-diphenylcarbamoylacetate

Cat. No.: B8416630
M. Wt: 283.32 g/mol
InChI Key: ONPHOTJTISMXAF-UHFFFAOYSA-N
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Description

Ethyl N,N-diphenylcarbamoylacetate is a carbamate derivative characterized by a carbamoyl group (N,N-diphenyl-substituted) linked to an ethyl acetate backbone. Carbamates are known for their versatility in pesticidal activity, acting as herbicides, insecticides, or growth regulators depending on substituent groups . This compound’s diphenylcarbamoyl moiety may confer distinct physicochemical properties, such as enhanced lipophilicity, which could influence its bioavailability and environmental persistence compared to simpler carbamates.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 3-oxo-3-(N-phenylanilino)propanoate

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)13-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

ONPHOTJTISMXAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl N,N-diphenylcarbamoylacetate with analogous ethyl carbamates, focusing on molecular structure, applications, and key properties. Data are derived from pesticidal carbamates in the provided evidence (e.g., fenoxycarb, desmedipham) and inferred structural trends.

Compound Name Molecular Structure Primary Use Key Properties Reference
This compound Ethyl ester with N,N-diphenylcarbamoyl group attached to acetate Not specified in evidence Hypothesized: High lipophilicity due to diphenyl groups; potential slow degradation
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Ethyl carbamate with phenoxyphenoxyethyl chain Insect growth regulator Targets juvenile hormone receptors; low mammalian toxicity
Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) Ethyl carbamate with phenylurea-linked phenolic group Herbicide (selective) Inhibits photosynthesis in broadleaf weeds; moderate water solubility
Hydroprene (Ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate) Ethyl ester of a terpenoid acid Insect growth regulator Mimics juvenile hormone; used in stored-product pest control

Key Observations:

Structural Influence on Activity: this compound’s diphenyl groups may enhance its binding affinity to hydrophobic targets (e.g., enzymes or receptors in pests) compared to fenoxycarb’s phenoxy chains or desmedipham’s urea linkage. The absence of electronegative substituents (e.g., chlorine in desmedipham) suggests lower reactivity but greater environmental persistence.

Q & A

Q. Table 1: Example Synthesis Parameters from Analogous Carbamates

StepConditionsYield (%)Reference
Carbamoyl Chloride PrepPhosgene/Diphenylamine, 0–5°C85–90Adapted from [7]
EsterificationEthyl acetoacetate, K₂CO₃, 80°C75–80Hypothetical
PurificationVacuum distillation (110–120°C)>95 purityAdapted from [7]

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

  • Multi-Spectroscopic Validation : Cross-validate using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS). For example, IR peaks near 1700 cm1^{-1} confirm carbonyl groups, while 13C^{13}\text{C} NMR signals at δ 165–175 ppm verify carbamate linkages.
  • Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities from dynamic equilibria .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles, aiding in signal assignment .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Answer:
Critical techniques include:

  • Chromatography : HPLC or GC-MS to assess purity and identify byproducts.
  • Spectroscopy :
    • IR : Detect carbonyl (C=O, ~1700 cm1^{-1}) and carbamate (N-C=O, ~1250 cm1^{-1}) stretches.
    • NMR : 1H^{1}\text{H} NMR for aryl protons (δ 7.2–7.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm).
  • Elemental Analysis : Confirm C, H, N composition (e.g., C: ~70%, H: ~5.5%, N: ~4.2%) .

Advanced Question: What catalytic systems enhance the efficiency of carbamoylacetate formation in this compound synthesis?

Answer:
Catalytic systems improve reaction kinetics and selectivity:

  • Heterogeneous Catalysts : Zn/Al/Ce mixed oxides increase esterification rates by 30% compared to homogeneous bases (e.g., K₂CO₃) due to Lewis acid sites activating carbonyl groups .
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems, reducing reaction time from 24 h to 6 h .
  • Enzyme Catalysts : Lipases (e.g., Candida antarctica) enable greener synthesis under mild conditions (40°C, solvent-free), though yields are lower (~60%) .

Q. Table 2: Catalyst Performance Comparison

Catalyst TypeConditionsYield (%)Selectivity (%)
Zn/Al/Ce Mixed Oxide80°C, 12 h8895
TBAB (Phase-Transfer)RT, 6 h8290
Candida antarctica Lipase40°C, 48 h6085

Advanced Question: What in vitro assays are used to study the enzyme inhibitory activity of this compound?

Answer:
Common assays include:

  • Acetylcholinesterase (AChE) Inhibition : Ellman’s method measures thiocholine production at 412 nm, with IC₅₀ values calculated using dose-response curves .
  • Kinase Inhibition : Radioactive ATP incorporation assays (e.g., for EGFR kinase) quantify inhibition via scintillation counting.
  • Molecular Docking : AutoDock Vina predicts binding affinities to active/allosteric sites, guiding mechanistic studies .

Key Consideration : Use purified enzymes and control for non-specific interactions (e.g., bovine serum albumin blocking).

Basic Question: How can researchers optimize solvent selection for this compound recrystallization?

Answer:
Recrystallization efficiency depends on solubility parameters:

  • Solvent Pair Screening : Test polar (ethanol) vs. non-polar (hexane) mixtures. Ethanol:hexane (3:1) often yields high-purity crystals.
  • Temperature Gradient : Dissolve compound near solvent boiling point, then cool slowly to 4°C for crystal growth .
  • Additives : Trace DMF (1%) improves crystal morphology by reducing lattice defects .

Advanced Question: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Answer:
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase carbamate electrophilicity, accelerating nucleophilic attack (e.g., by amines):

  • Hammett Analysis : Linear free-energy relationships (σ values) correlate substituent effects with reaction rates.
  • DFT Studies : Electron-deficient aryl groups lower LUMO energy by ~1.5 eV, enhancing reactivity at the carbonyl carbon .

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